Atrial Natriuretic Factor (1-24) (frog)

Comparative genomics Peptide evolution Structure–activity relationship

Atrial Natriuretic Factor (1‑24) (frog), also designated fANF-(1‑24) or frog ANP‑24, is a 24‑amino‑acid endogenous peptide hormone of the natriuretic peptide family, originally isolated from bullfrog (Rana catesbeiana) cardiac atria [REFS‑1]. It shares the evolutionarily conserved 17‑residue ring structure formed by an intramolecular disulfide bridge (Cys⁴‑Cys²⁰) that is critical for receptor recognition, yet its primary sequence diverges substantially from mammalian atrial natriuretic peptides [REFS‑1].

Molecular Formula C103H165N37O34S3
Molecular Weight 2561.8 g/mol
CAS No. 118691-43-3
Cat. No. B039117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrial Natriuretic Factor (1-24) (frog)
CAS118691-43-3
Molecular FormulaC103H165N37O34S3
Molecular Weight2561.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
InChIInChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1
InChIKeyPXYOWVXBIHVOKQ-QIGPNBQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrial Natriuretic Factor (1‑24) (frog) – CAS 118691-43-3: Procurement-Relevant Profile and Structural Identity


Atrial Natriuretic Factor (1‑24) (frog), also designated fANF-(1‑24) or frog ANP‑24, is a 24‑amino‑acid endogenous peptide hormone of the natriuretic peptide family, originally isolated from bullfrog (Rana catesbeiana) cardiac atria [REFS‑1]. It shares the evolutionarily conserved 17‑residue ring structure formed by an intramolecular disulfide bridge (Cys⁴‑Cys²⁰) that is critical for receptor recognition, yet its primary sequence diverges substantially from mammalian atrial natriuretic peptides [REFS‑1]. The peptide is supplied as a lyophilized powder with ≥95% HPLC purity (typical commercial specification) and a molecular weight of approximately 2561.8 g·mol⁻¹ [REFS‑2]. Its bioactivity profile—diuretic, natriuretic, vasorelaxant, and negative inotropic—has been validated across multiple amphibian tissue and organ preparations, making it the appropriate species‑matched reagent for amphibian natriuretic peptide research.

Why Mammalian ANP Analogs Cannot Replace Atrial Natriuretic Factor (1‑24) (frog) in Amphibian‑Model Research


Although all natriuretic peptides converge on particulate guanylate cyclase‑coupled receptors (NPR‑A/NPR‑B) to elevate intracellular cGMP, substitution of frog ANF-(1‑24) with rodent or human ANP(1‑28) introduces confounding variables that compromise data interpretability and reproducibility. Frog NPR‑A exhibits distinct ligand selectivity: frog ANP activates the receptor from 10⁻¹⁰ M, whereas porcine CNP and frog CNP require concentrations two orders of magnitude higher (10⁻⁷ M) [REFS‑1]; rat BNP and porcine BNP are also markedly less responsive at the amphibian receptor [REFS‑1]. Moreover, cross‑species potency comparisons in functional assays reveal dramatic species‑dependent efficacy shifts—bullfrog BNP is twice as potent as human ANP in bullfrog blood‑pressure assays yet only 1/3 to 1/17 as potent in rat diuretic/natriuretic assays [REFS‑2]. The frog ANF-(1‑24) primary sequence differs at ≥18 positions from human ANP(1‑28) within the aligned core [REFS‑3]. Consequently, any receptor‑binding, cGMP‑signaling, or physiological readout obtained with a heterologous ligand in an amphibian system reflects cross‑species pharmacology, not the native ligand‑receptor interaction [REFS‑3]. For investigators studying amphibian cardiovascular, renal, or epithelial physiology, the use of the authentic frog peptide is essential to obtain species‑relevant pharmacological benchmarks.

Quantitative Differentiation Evidence for Atrial Natriuretic Factor (1‑24) (frog) – Head‑to‑Head and Cross‑Study Comparisons


Sequence Divergence from Human ANP(1‑28) and Intra‑Amphibian Variability

Frog ANF‑(1‑24) possesses a distinct primary sequence that differs from human ANP(1‑28) at the majority of aligned positions outside the disulfide‑bridged ring. Within the amphibian lineage, Ranid (Rana catesbeiana and Rana ridibunda) ANP(1‑24) sequences are identical, whereas the Xenopus laevis ortholog diverges by four residues [REFS‑1]. This divergence has direct pharmacological relevance: the frog receptor NPR‑A discriminates between homologous (frog ANP) and heterologous (rat BNP, porcine BNP) ligands, with only rat ANP approaching full efficacy [REFS‑2].

Comparative genomics Peptide evolution Structure–activity relationship

Receptor‑Selective Activation of Frog NPR‑A: Frog ANF‑(1‑24) vs. Frog CNP and Mammalian BNP

In COS‑7 cells heterologously expressing bullfrog NPR‑A, frog ANP and frog BNP stimulated cGMP production dose‑dependently from 10⁻¹⁰ M. By contrast, frog C‑type natriuretic peptide (CNP) and porcine CNP triggered detectable cGMP accumulation only at high concentrations (10⁻⁷ M), indicating an approximately 1000‑fold lower sensitivity [REFS‑1]. Rat ANP was comparably effective to frog ANP at this receptor, whereas rat BNP and porcine BNP were substantially less responsive [REFS‑1].

Receptor pharmacology cGMP signaling NPR‑A selectivity

Cardiac Negative Inotropism: Pharmacological Pathway Fingerprint of fANF‑(1‑24)

In the spontaneously beating isolated working heart of Rana esculenta, fANF‑(1‑24) at 10⁻⁹ and 10⁻⁸ M significantly reduced heart rate (HR), cardiac output (CO), stroke volume (SV), and stroke work. This negative inotropic/chronotropic effect was completely abolished by pretreatment with pertussis toxin (demonstrating Gi/o‑protein coupling) or by the particulate guanylate cyclase inhibitor anantin, whereas it was insensitive to Triton X‑100 endothelial denudation or the soluble guanylate cyclase inhibitor ODQ [REFS‑1]. The mechanistic signature—pertussis‑toxin‑sensitive, particulate‑GC‑dependent—constitutes a functional fingerprint that distinguishes this amphibian cardiac response from the predominantly vascular actions reported for mammalian ANP preparations.

Cardiac physiology Negative inotropy Natriuretic peptide signaling

Species‑Dependent Lipolytic Activity: Frog ANP Fails to Stimulate Human Adipocyte Lipolysis

A systematic comparison of natriuretic peptides from multiple species (human, rat, chicken, frog, eel) on human white adipocytes demonstrated that frog ANP, unlike human ANP, rat ANP, porcine BNP, rat BNP, DNP, and urodilatin, was unable to stimulate glycerol release—a direct readout of triacylglycerol hydrolysis [REFS‑1]. This functional deficit occurred despite frog ANP retaining the core ring structure required for NPR‑A binding, indicating that sequence determinants outside the ring govern the primate‑specific lipolytic response.

Metabolic endocrinology Lipolysis Species selectivity

Vasorelaxant Tissue Selectivity: Differential Responsiveness of Frog Arterial Beds

In isolated arterial strips from Rana catesbeiana and Rana tigrina, frog ANP elicited vasorelaxation of preparations pre‑contracted with norepinephrine or arginine vasotocin, but KCl‑depolarized strips from R. catesbeiana were entirely unresponsive [REFS‑1]. This agent‑dependent selectivity—relaxation in receptor‑operated but not voltage‑operated contractile states—differs from the broader vasorelaxant profile reported for mammalian ANP in rodent aortic rings, where ANP typically relaxes both KCl‑ and agonist‑induced contractions.

Vascular pharmacology Tissue selectivity Amphibian physiology

Intact cGMP Signaling in Amphibian Epithelial Systems: Platform for Comparative Transport Studies

In the toad (Bufo marinus) urinary bladder, frog ANP, rat ANP, and porcine CNP all completely displaced ¹²⁵I‑rANP binding and stimulated significant cGMP generation in membrane preparations, confirming the presence of functional guanylate cyclase‑coupled receptors [REFS‑1]. In the Japanese tree frog (Hyla japonica) urinary bladder, frog ANP at 10⁻⁹ M significantly increased cGMP production without elevating cAMP, and this cGMP signal activated amiloride‑sensitive Na⁺ channels (ENaC) via a PKA‑dependent pathway [REFS‑2].

Epithelial transport cGMP signaling ENaC regulation

Procurement‑Relevant Application Scenarios for Atrial Natriuretic Factor (1‑24) (frog)


Amphibian Cardiovascular Physiology: Isolated Heart and Vascular Preparations

Frog ANF‑(1‑24) is the definitive peptide for investigating natriuretic‑peptide‑mediated regulation of amphibian cardiac function. In the Rana esculenta isolated working heart, fANF‑(1‑24) produces a pertussis‑toxin‑sensitive, particulate‑guanylate‑cyclase‑dependent negative inotropism at 10⁻⁹–10⁻⁸ M, a pharmacological fingerprint that cannot be replicated with heterologous mammalian ANPs [REFS‑1]. Similarly, vasorelaxant studies in amphibian arterial strips require the homologous peptide to ensure physiologically relevant receptor engagement, because KCl‑depolarized R. catesbeiana vessels are selectively unresponsive to ANP‑induced relaxation—a tissue‑ and agent‑dependent selectivity profile that defines amphibian vascular pharmacology [REFS‑2].

Comparative Natriuretic Peptide Receptor Pharmacology and Selectivity Profiling

The large pharmacological window between cognate frog ANP (activity from 10⁻¹⁰ M) and off‑target CNP‑family ligands (activity only at 10⁻⁷ M) at the cloned bullfrog NPR‑A makes frog ANF‑(1‑24) an essential tool for receptor‑selectivity panels [REFS‑3]. Procurement of the frog‑specific peptide, alongside rat ANP, porcine CNP, and frog CNP, enables systematic structure–activity screens that map the ligand‑selectivity boundaries of amphibian natriuretic peptide receptors—data that inform evolutionary models and cross‑species drug‑target validation [REFS‑3].

Evolutionary and Comparative Endocrinology of the Natriuretic Peptide System

The sequence divergence between frog ANF‑(1‑24) and its mammalian orthologs (≥18 residue substitutions) and the intra‑amphibian variability (4‑residue difference between Ranid and Xenopus sequences) position this peptide as a key phylogenetic probe [REFS‑4][REFS‑5]. Researchers tracking the co‑evolution of natriuretic peptides and their receptors across vertebrates rely on authentic frog ANF‑(1‑24) to establish ancestral states, test hypotheses of structure–function conservation, and calibrate sequence‑activity relationships across tetrapod lineages.

Negative Control for Primate‑Specific ANP‑Mediated Lipolysis Assays

Because frog ANP fails entirely to stimulate lipolysis in human adipocytes while retaining the hallmark natriuretic‑peptide ring structure, it serves as a structurally matched negative control for dissecting the sequence determinants that confer primate‑specific lipolytic efficacy [REFS‑6]. This application is directly relevant to metabolic disease research programs investigating the therapeutic potential of natriuretic‑peptide‑based lipolysis in obesity and insulin‑resistance models.

Quote Request

Request a Quote for Atrial Natriuretic Factor (1-24) (frog)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.